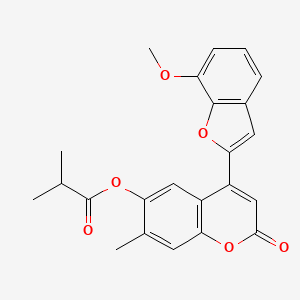

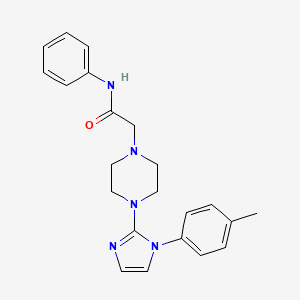

4-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)benzamide, also known as P2Y12 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Characterization

- A series of p-hydroxycinnamic acid amides, including derivatives similar in structure to 4-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)benzamide, were synthesized and characterized, with their interactions with bovine serum albumin (BSA) investigated through fluorescence and UV–vis spectral studies. These compounds displayed potential for further biochemical applications due to their interaction with proteins (Meng et al., 2012).

Biological Activity

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, was found to block cancer cell proliferation and induce apoptosis, suggesting its potential as an anticancer drug (Zhou et al., 2008).

Analytical Applications

- Nonaqueous capillary electrophoresis was used for the separation of imatinib mesylate and related substances, including pyrimidine derivatives, demonstrating the method's effectiveness in the quality control of pharmaceutical compounds (Ye et al., 2012).

Antimicrobial and Antitubercular Activities

- Schiff bases derived from sulfadiazine and various salicylaldehydes, containing pyrimidin-2-ylbenzene-sulfonamide moieties, showed significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus, Candida species, and Mycobacterium tuberculosis. This highlights the potential of these compounds in developing new antimicrobial drugs (Krátký et al., 2017).

Antitumor Activity

- Thiophene and thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity. Some compounds showed higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin, indicating their potential as antitumor agents (Hafez et al., 2017).

Epilepsy Treatment

- N-Pyridyl and pyrimidine benzamides were identified as KCNQ2/Q3 potassium channel openers and were found to be active in animal models of epilepsy and pain. This research opens avenues for new treatments targeting epilepsy (Amato et al., 2011).

properties

IUPAC Name |

4-pyrimidin-2-yloxy-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4S/c18-26(23,24)15-8-4-13(5-9-15)21-16(22)12-2-6-14(7-3-12)25-17-19-10-1-11-20-17/h1-11H,(H,21,22)(H2,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNILRFGRJVHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2729655.png)

![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2729658.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2729663.png)

![(Z)-ethyl 4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2729667.png)

![2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2729669.png)

![3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2729670.png)

![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)